2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid
Overview
Description
2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid is a useful research compound. Its molecular formula is C21H15N3O4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid are broad bean aphids . The compound has shown remarkable insecticidal activities against these pests . It is also an orally active iron chelating agent .
Mode of Action
The compound interacts with its targets through strong intermolecular interactions . The docking model of a similar compound shows a possible mechanism of insecticidal action . As an iron chelating agent, it forms intermolecular hydrogen bonds with heteroatoms .
Biochemical Pathways
The compound affects the biochemical pathways related to insecticidal activity and iron chelation . .
Pharmacokinetics
It is known to be an orally active compound , suggesting that it has good bioavailability
Result of Action
The compound has shown significant insecticidal activity, with mortalities ranging from 98.12% to 100% at a concentration of 100 mg/L . As an iron chelating agent, it has been approved by the US FDA
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s insecticidal activity may vary depending on the pest’s life cycle, reproductive rate, and dispersal strategy . The compound’s iron chelating activity may also be influenced by factors such as the patient’s diet and the presence of other medications
Biochemical Analysis
Biochemical Properties
The compound “2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid” has been shown to interact with various biomolecules. It has been found to form complexes with Fe(III), Al(III), and V(V) ions . The nature of these interactions is likely due to the presence of the 1,2,4-triazole ring and the phenol moieties in the compound, which can form intermolecular hydrogen bonds .
Cellular Effects
For example, deferasirox, a compound with a similar 1,2,4-triazole ring and phenol moieties, is an iron chelating agent that can influence cellular metabolism .
Molecular Mechanism
It is known that the compound can form complexes with various metal ions, which could potentially influence its interactions with biomolecules and its effects at the molecular level .
Metabolic Pathways
Given its ability to form complexes with metal ions, it could potentially interact with enzymes or cofactors that utilize these ions .
Properties
IUPAC Name |
2-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c25-17-11-5-2-8-14(17)19-22-20(15-9-3-6-12-18(15)26)24(23-19)16-10-4-1-7-13(16)21(27)28/h1-12,25-26H,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBKAEPAMFPDAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201530-78-1 | |
Record name | 2-(3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201530781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,5-BIS(2-HYDROXYPHENYL)-1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EHE8GE9C5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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